molecular formula C13H20O6 B12608069 acetic acid;(1S)-1-(4-methylphenyl)ethane-1,2-diol CAS No. 647026-51-5

acetic acid;(1S)-1-(4-methylphenyl)ethane-1,2-diol

Cat. No.: B12608069
CAS No.: 647026-51-5
M. Wt: 272.29 g/mol
InChI Key: WNAAWTCELXQFMC-KLQYNRQASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;(1S)-1-(4-methylphenyl)ethane-1,2-diol is a compound that combines the properties of acetic acid and a chiral diol with a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(1S)-1-(4-methylphenyl)ethane-1,2-diol can be achieved through several synthetic routes. One common method involves the reaction of (1S)-1-(4-methylphenyl)ethane-1,2-diol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(1S)-1-(4-methylphenyl)ethane-1,2-diol can undergo various types of chemical reactions, including:

    Oxidation: The diol group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The acetic acid moiety can participate in substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions involving the acetic acid group.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Acetic acid;(1S)-1-(4-methylphenyl)ethane-1,2-diol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of acetic acid;(1S)-1-(4-methylphenyl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The chiral nature of the compound allows it to interact selectively with biological molecules, leading to specific effects.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid;1-phenylethane-1,2-diol: Similar structure but lacks the methyl group on the phenyl ring.

    Acetic acid;1-(4-methylphenyl)ethane-1,2-diol: Similar structure but may differ in stereochemistry.

Uniqueness

Acetic acid;(1S)-1-(4-methylphenyl)ethane-1,2-diol is unique due to its specific chiral configuration and the presence of the methyl group on the phenyl ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

647026-51-5

Molecular Formula

C13H20O6

Molecular Weight

272.29 g/mol

IUPAC Name

acetic acid;(1S)-1-(4-methylphenyl)ethane-1,2-diol

InChI

InChI=1S/C9H12O2.2C2H4O2/c1-7-2-4-8(5-3-7)9(11)6-10;2*1-2(3)4/h2-5,9-11H,6H2,1H3;2*1H3,(H,3,4)/t9-;;/m1../s1

InChI Key

WNAAWTCELXQFMC-KLQYNRQASA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](CO)O.CC(=O)O.CC(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C(CO)O.CC(=O)O.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.